5-Fluoro-2-methylnicotinic acid
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Overview
Description
5-Fluoro-2-methylnicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylnicotinic acid typically involves the fluorination of 2-methylnicotinic acid. One common method is the direct fluorination using fluorine gas or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the 5-position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine followed by fluorination. This method leverages the availability of 5-ethyl-2-methylpyridine as a starting material and employs nitric acid for the oxidation step .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to yield dihydropyridine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylnicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-Fluoronicotinic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methylnicotinic acid: Similar structure but lacks the fluorine atom at the 5-position.
Nicotinic acid: The parent compound without any fluorine or methyl substitutions.
Uniqueness
5-Fluoro-2-methylnicotinic acid is unique due to the combined presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the methyl group influences the compound’s lipophilicity and overall pharmacokinetic profile .
Properties
IUPAC Name |
5-fluoro-2-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFQMCPTTRRZSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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